molecular formula C11H16BrN B1453527 5-Bromo-N-isobutyl-2-methylaniline CAS No. 1158003-11-2

5-Bromo-N-isobutyl-2-methylaniline

Cat. No.: B1453527
CAS No.: 1158003-11-2
M. Wt: 242.16 g/mol
InChI Key: VXWOOCDDIXJTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-isobutyl-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 5th position, an isobutyl group attached to the nitrogen atom, and a methyl group at the 2nd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isobutyl-2-methylaniline can be achieved through several methods. One common approach involves the bromination of 2-methylaniline followed by the introduction of the isobutyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting 5-bromo-2-methylaniline can be subjected to alkylation with isobutyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and alkylation steps can be optimized using automated reactors and precise control of reaction parameters. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-isobutyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions, where boronic acids are used to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Palladium catalysts in the presence of boronic acids and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-isobutyl-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-isobutyl-2-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and isobutyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylaniline: Lacks the isobutyl group, making it less bulky and potentially less selective in biological interactions.

    N-isobutyl-2-methylaniline: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

    5-Bromo-N-isobutyl-aniline: Lacks the methyl group, which can affect its electronic properties and reactivity.

Uniqueness

5-Bromo-N-isobutyl-2-methylaniline is unique due to the combination of the bromine atom, isobutyl group, and methyl group, which collectively influence its chemical reactivity, biological activity, and potential applications. This unique structure allows for specific interactions in both chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-bromo-2-methyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWOOCDDIXJTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

7.44 g (40.0 mmol) of 5-bromo-2-methylaniline, 8.22 g (60.0 mmol) of 1-bromo-2-methyl propane, 8.99 g (60.0 mmol) of sodium iodide and 8.29 g (60.0 mmol) of potassium carbonate were stirred in a DMF solvent at 70° C. for 22 hours. To the reaction mixture was added water and extracted with ethyl acetate. The organic layer was separated, washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product was separated and purified using silica gel column chromatography to give 5.92 g of 5-bromo-2-methyl-N-(2-methylpropyl)aniline (yield: 61%).
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
8.99 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-isobutyl-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-isobutyl-2-methylaniline
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-isobutyl-2-methylaniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-isobutyl-2-methylaniline
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-isobutyl-2-methylaniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-isobutyl-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.